molecular formula C20H16O5 B094905 Sojagol CAS No. 18979-00-5

Sojagol

Cat. No. B094905
CAS RN: 18979-00-5
M. Wt: 336.3 g/mol
InChI Key: GSAVLDZAGYKJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sojagol is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic properties. It is a derivative of the natural compound, salicin, which is found in willow bark and has been used for centuries as a pain reliever. Sojagol is synthesized through a complex process that involves the conversion of salicin into salicylic acid and then into acetylsalicylic acid, which is the active ingredient in aspirin.

Scientific Research Applications

Biosynthesis and Structural Analysis

  • Sojagol, identified as a coumestane, was first isolated from Soja hispida seedlings. Its structure was established as 7-hydroxy-5′,5′-dimethyl-6′-oxa-12,13-cyclohexenocoumestane. This discovery paved the way for further research into the biosynthesis of isoflavones and related compounds in plants (Zilg & Grisebach, 1969).

Potential in Cardiovascular Disease Treatment

  • A bio-computational study exploring phytochemicals derived from Indonesian plants identified Sojagol as a potential antagonist of the mineralocorticoid receptor (MR), which is relevant for the treatment of cardiovascular diseases. The study highlighted Sojagol's interaction with key residues of MR, suggesting its potential as an in silico antagonist of aldosterone (Kusumawati et al., 2018).

Plant Pathology and Crop Improvement

  • Research on Phytophthora sojae, an oomycete pathogen of soybean, has advanced our understanding of plant pathology and crop improvement. This includes studies on the genetic diversity of wild soybeans and their application in soybean breeding, as well as the utilization of molecular techniques like CRISPR/Cas9 for functional genomics research in Phytophthora (Tyler, 2007; Fang & Tyler, 2015).

Genetic Studies and Soybean Improvement

  • Comparative genomic studies of Glycine max and Glycine soja, including plastid genome analysis, have provided insights into the evolutionary relationship between cultivated and wild soybeans. These studies are essential for soybean breeding programs, offering a wealth of genetic information for crop improvement (Singh & Hymowitz, 1988; Asaf et al., 2017).

properties

CAS RN

18979-00-5

Product Name

Sojagol

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

7-hydroxy-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5(10),6,8,14(19),20-heptaen-3-one

InChI

InChI=1S/C20H16O5/c1-20(2)8-7-12-14(25-20)6-5-13-16-18(24-17(12)13)11-4-3-10(21)9-15(11)23-19(16)22/h3-6,9,21H,7-8H2,1-2H3

InChI Key

GSAVLDZAGYKJSO-UHFFFAOYSA-N

SMILES

CC1(CCC2=C(O1)C=CC3=C2OC4=C3C(=O)OC5=C4C=CC(=C5)O)C

Canonical SMILES

CC1(CCC2=C(O1)C=CC3=C2OC4=C3C(=O)OC5=C4C=CC(=C5)O)C

melting_point

284-286°C

Other CAS RN

18979-00-5

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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